![molecular formula C14H19N5O B2565272 3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380063-04-5](/img/structure/B2565272.png)
3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and two types of nitrogen-containing rings: a piperidine and a pyrrolidine . These types of structures are often found in pharmaceuticals and could potentially have biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazine ring, followed by the attachment of the piperidine and pyrrolidine rings. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine, piperidine, and pyrrolidine rings would give the molecule a complex three-dimensional shape .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of multiple nitrogen atoms could make it reactive with various substances .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its exact structure. The presence of multiple nitrogen-containing rings could influence these properties .Wissenschaftliche Forschungsanwendungen
Catalyzed C-N Coupling Reactions
Research by Mani et al. (2014) delves into the synthesis of 2-hydroxypyrrolidine/piperidine derivatives through FeCl3-catalyzed C-N coupling reactions between cyclic ethers and heterocyclic amines. This study highlights the potential of such compounds in the development of new chemical entities with diverse applications, including materials science and pharmaceuticals (Mani et al., 2014).
Heterocyclic Compounds in Pharmaceuticals and Agrochemicals
Higasio and Shoji (2001) discuss the wide range of applications for nitrogen-containing heterocyclic compounds, such as pyrazines, in pharmaceuticals and agrochemicals. These compounds exhibit high biological activities, making them crucial structural components in these industries (Higasio & Shoji, 2001).
Novel Pyrazole and Thiazole Derivatives
Khalil et al. (2017) explore the utility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives. This research potentially opens new pathways for the development of compounds with specific applications in medicinal chemistry and materials science (Khalil et al., 2017).
Antimicrobial Activity and Docking Studies
Okasha et al. (2022) synthesized a compound via the reaction of various precursors in an ethanolic piperidine solution and investigated its antimicrobial activities. The study provides insights into the structural requirements for antimicrobial efficacy and offers a basis for the development of new antimicrobial agents (Okasha et al., 2022).
Anticancer Activity of Pyrano[3, 2-c]chromene Derivatives
El-Agrody et al. (2020) present the synthesis of pyrano[3,2-c]chromene derivatives and their evaluation for in vitro anticancer activity. This research highlights the potential therapeutic applications of such compounds in cancer treatment (El-Agrody et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c15-9-13-14(17-5-4-16-13)18-6-1-11(2-7-18)19-8-3-12(20)10-19/h4-5,11-12,20H,1-3,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDXEDKNFRBIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.